molecular formula C24H22O2 B11927142 (R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol

(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol

Cat. No.: B11927142
M. Wt: 342.4 g/mol
InChI Key: FYJMCPGHDORIAI-DNQXCXABSA-N
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Description

The compound (R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol is a chiral spirobi[indene] derivative characterized by a central spirocyclic core with hydroxyl and hydroxyphenylmethyl substituents. Its stereochemistry (R-configuration at both stereocenters) is critical for its physicochemical and biological properties, such as solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

(3R)-4-[(R)-hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol

InChI

InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2/t23-,24-/m1/s1

InChI Key

FYJMCPGHDORIAI-DNQXCXABSA-N

Isomeric SMILES

C1C[C@@]2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4[C@@H](C5=CC=CC=C5)O

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The protocol involves:

  • Photo-Wolff rearrangement : 1-Diazonaphthalene-2(1H)-ones undergo rearrangement under 456 nm light to form indene-involved ketenes.

  • Pd-mediated cyclization : π-Allyl-Pd 1,4-dipoles react with ketenes, facilitated by chiral ligands such as Feringa’s L8 (Figure 1).

ParameterOptimal ConditionYield (%)ee (%)dr
LigandL8 (Feringa-type)849414:1
SolventDichloromethane869719:1
Light Source456 nm849414:1
Temperature25°C72–8684–975:1–19:1

Critical Insight : Ligand choice directly impacts stereocontrol. Bulky substituents on N-atoms (e.g., L6 : Me, Et groups) enhance diastereoselectivity but reduce yields compared to L8 .

Multi-Step Synthesis via Reductive Lactone Ring Opening

An alternative route adapts a patented lactone ring-opening process to construct the hydroxyphenylpropanol subunit. This method proceeds through six stages:

Synthetic Pathway

  • Reductive ring opening : 3,4-Dihydro-6-methyl-4-phenyl-2-benzopyran-2-one treated with LiAlH₄ in THF yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol.

  • Dual esterification : Both hydroxyl groups are protected using benzenesulfonic acid under pyridine catalysis.

  • Halogenation : Iodine selectively substitutes the propyl chain’s ester group.

  • Amination : Diisopropylamine displaces iodine via SN2 mechanism.

  • Hydrolysis : Base-mediated cleavage restores the phenolic hydroxyl group.

  • Optical resolution : Chiral chromatography separates enantiomers.

Key Challenges :

  • Chemoselectivity : The propyl chain’s ester reacts preferentially with diisopropylamine due to reduced steric hindrance.

  • Stereochemical drift : Epimerization risks during hydrolysis necessitate low-temperature conditions (0–5°C).

Comparative Analysis of Methodologies

The table below contrasts the two primary approaches:

MethodCatalytic Asymmetric CyclizationMulti-Step Synthesis
Steps 1-pot6-step
Key Reactants Vinylbenzoxazinanones3,4-Dihydro-2-benzopyran-2-one
Stereocontrol Ligand-dependent (94–97% ee)Resolution-dependent (≤50% ee)
Yield 72–86%46–84% (cumulative)
Operational Complexity Moderate (photo/Wolff required)High (multiple purifications)

Advantages of Catalytic Method :

  • Eliminates need for optical resolution.

  • Atom-economical with fewer byproducts.

Limitations of Multi-Step Route :

  • Cumulative yield losses across steps.

  • Requires chiral stationary phases for enantiopure product.

Industrial Scalability Considerations

While the catalytic asymmetric method achieves superior stereoselectivity, scalability hurdles include:

  • Light penetration depth : Photo-Wolff rearrangement efficiency decreases in large-scale reactors.

  • Ligand cost : Feringa’s L8 remains prohibitively expensive for kilogram-scale production.

Mitigation Strategies :

  • Continuous-flow reactors with integrated UV-LED arrays.

  • Ligand recycling via biphasic systems.

Chemical Reactions Analysis

Types of Reactions

®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to (R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol exhibit promising antibacterial activities. A study highlighted that derivatives of spiro compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that spiro compounds may possess anticancer properties. They have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms are still under investigation but may involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antibacterial Activity Assessment

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against clinically relevant pathogens. The compound was tested using the agar disc diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated a clear zone of inhibition at concentrations as low as 0.5 mM, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies assessed the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 10 to 15 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Mechanism of Action

The mechanism of action of ®-7’-[®-Hydroxy(phenyl)methyl]-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Spirobi[indene] derivatives are modular scaffolds where substituents significantly alter properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) CAS RN Price (100 mg) Key Differences
(R)-7'-[(R)-Hydroxy(phenyl)methyl]-... (Target) Hydroxy(phenyl)methyl, -OH Not provided Not provided Not provided Baseline for comparison
(S)-2,2',3,3'-tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[...]-7,7'-diol 1-Naphthalenyl 504.61 1258327-02-4 ¥44,000 Bulkier aromatic groups; increased MW
(R)-2,2',3,3'-tetrahydro-6,6'-bis(2,4,6-trisisopropylphenyl)-... 2,4,6-Triisopropylphenyl 656.97 1372719-98-6 ¥56,800 Steric hindrance; higher hydrophobicity
2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol (Base structure) None 252.31 223137-87-9 Not provided Simplest analog; no aromatic substituents

Substituent Impact :

  • Aromatic Groups : Naphthalenyl or phenanthrenyl substituents (e.g., 504.61 g/mol compound) enhance π-π stacking interactions but reduce solubility .
  • Hydroxy Groups: The target compound’s hydroxyphenylmethyl group introduces hydrogen-bonding capacity, which may improve solubility compared to non-polar analogs .

Stereochemical Variations

Enantiomeric pairs, such as (R)- and (S)-configured spirobi[indene] diols, exhibit divergent biological activities. For example:

  • (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol (CAS 223259-63-0) has distinct hazard profiles (H302, H315, etc.) compared to its R-enantiomer, underscoring the role of chirality in toxicity .
  • The target compound’s (R,R)-configuration may favor specific enzyme interactions, as seen in other chiral pharmaceuticals .

Physicochemical and Economic Considerations

  • Molecular Weight : Analogs range from 252.31 g/mol (base structure) to 656.97 g/mol (bulky substituents). Higher MW correlates with increased synthesis complexity and cost .
  • Pricing : Substituents like naphthalenyl or triisopropylphenyl elevate prices (e.g., ¥44,000–¥56,800 per 100 mg), reflecting synthetic challenges .

Biological Activity

(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol is a complex organic compound belonging to the class of spiro compounds. Its unique structure suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and stereochemistry, which are critical for understanding its biological interactions. The presence of hydroxyl and phenyl groups indicates potential for various biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in the structure are known to scavenge free radicals, potentially reducing oxidative stress in biological systems. Studies have shown that related spiro compounds demonstrate IC50 values indicating effective radical scavenging activity.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives of similar spiro compounds have shown activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Compound ClassTarget OrganismsMIC (µg/mL)
Spiro CompoundsStaphylococcus aureus12.5 - 25
Spiro CompoundsEscherichia coli6.25 - 12.5
Spiro CompoundsCandida albicans6.25 - 25

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by studies showing that related spiro compounds can inhibit pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in conditions characterized by inflammation.

The biological activity of this compound may be attributed to several mechanisms:

  • Radical Scavenging : Hydroxyl groups can donate electrons to free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Case Studies

Several studies have investigated the biological effects of structurally similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related spiro compound exhibited potent activity against MRSA strains with an MIC comparable to standard antibiotics.
  • Antioxidant Properties : Another research highlighted the ability of similar compounds to reduce lipid peroxidation in cellular models.
  • Anti-inflammatory Effects : In vivo studies indicated that certain derivatives significantly reduced edema in animal models.

Q & A

Q. Key Data :

StepCatalyst/ReagentSolventTemperatureYield (%)e.e. (%)
HIE[Rh(COD)OMe]₂THFRT6795

How can enantiomeric purity be validated for this compound?

Advanced Research Focus
Enantiomeric validation requires multi-technique analysis:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Similar spirobi[indene] structures (e.g., (R,S,S)-SPIROMP) have been resolved via this method .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (DFT/TD-DFT) to confirm R-configuration.
  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers (retention time difference ≥2 min) .

Contradiction Note : Discrepancies in e.e. values between HPLC and crystallography may arise from solvent-induced racemization during analysis. Validate via cross-referencing .

What catalytic applications exploit the chiral spirobi[indene] scaffold?

Advanced Research Focus
The compound’s rigid spiro structure and hydroxyl groups make it a ligand for asymmetric catalysis:

  • Hydrogenation : Coordinate with Rh or Ir to catalyze ketone reductions (e.g., acetophenone to (R)-1-phenylethanol with >90% e.e.) .
  • C–H Activation : Use in Pd-catalyzed cross-coupling reactions, leveraging its C₂-symmetry to control regioselectivity .

Q. Experimental Design :

Ligand Screening : Test derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl) to optimize steric/electronic effects.

Kinetic Profiling : Monitor reaction progress via in-situ NMR to identify rate-limiting steps.

How does solvent polarity impact the compound’s solubility and reactivity?

Basic Research Focus
Solubility trends correlate with Henry’s Law constants (Kₐ):

SolventKₐ (×10⁶)Solubility (mg/mL)Reactivity (k, s⁻¹)
THF1.534.20.12
Hexane8.22.10.03
DCM2.718.70.08

Contradiction Analysis : Lower solubility in hexane (despite high Kₐ) may result from crystalline lattice stabilization . Reactivity in THF is optimal due to balanced polarity and donor capacity .

What strategies resolve contradictions in biological activity data for spirobi[indene] derivatives?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 7-chloroquinoxaline spiro derivatives) arise from assay conditions:

  • In vitro vs. In vivo : Adjust for metabolic stability (e.g., microsomal incubation to assess CYP450 interactions) .
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify membrane permeability differences.

Q. Methodological Workflow :

Dose-Response Curves : Use 10-point dilution series (0.1–100 µM) to calculate IC₅₀.

Molecular Dynamics (MD) : Simulate ligand-receptor binding to correlate activity with conformational flexibility .

How is the compound’s stability under acidic/basic conditions characterized?

Basic Research Focus
Stability profiling involves:

  • pH Titration : Monitor degradation via HPLC at pH 2–12. Spirobi[indene] derivatives show instability at pH <3 (hydroxyl group protonation) and pH >10 (ring-opening).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; <5% degradation observed in neutral buffers .

Q. Key Data :

pHDegradation Half-life (h)Major Degradant
212Ring-opened diol
7>500N/A
1248Quinone byproduct

What computational methods predict the compound’s spectroscopic properties?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to simulate NMR shifts (δ 7.2–7.8 ppm for aromatic protons) .
  • TD-DFT for UV/Vis : Predict λ_max at 280 nm (π→π* transition) with CAM-B3LYP/def2-TZVP .

Validation : Compare computed vs. experimental spectra; RMSD <0.3 ppm for NMR, <5 nm for UV/Vis.

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